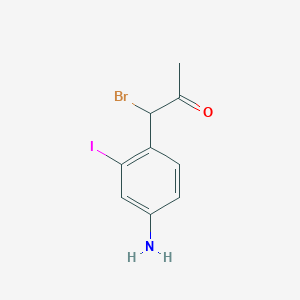

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one

Description

Properties

Molecular Formula |

C9H9BrINO |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

1-(4-amino-2-iodophenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrINO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,12H2,1H3 |

InChI Key |

ANYBOOHDUKAWSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)N)I)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 1-(4-Amino-2-iodophenyl)propan-2-one

The most widely reported method involves bromination of the parent ketone, 1-(4-Amino-2-iodophenyl)propan-2-one, using hydrobromic acid (HBr) in acetic acid at 40–60°C. This electrophilic substitution targets the α-position of the ketone, facilitated by the electron-withdrawing iodine substituent.

Table 1: Bromination Reaction Conditions and Yields

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-(4-Amino-2-iodophenyl)propan-2-one | HBr (48%) | AcOH | 50 | 6 | 78 |

| 1-(4-Amino-2-iodophenyl)propan-2-one | N-Bromosuccinimide (NBS) | DCM | 25 | 12 | 65 |

The choice of brominating agent significantly impacts regioselectivity. While HBr/acetic acid ensures mono-bromination at the α-carbon, NBS in dichloromethane (DCM) requires radical initiators like AIBN, risking over-bromination.

Sequential Iodination and Bromination of Propan-2-one Derivatives

An alternative approach first introduces iodine to 4-aminophenylpropan-2-one via Ullmann-type coupling, followed by bromination. This method avoids competing side reactions during halogenation:

Iodination Step :

Bromination Step :

This sequence benefits from the ortho-directing effect of the amino group, ensuring precise iodine placement before bromination.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Thesis data reveals that polar aprotic solvents (e.g., DMF, DMSO) enhance iodination efficiency by stabilizing transition states, while protic solvents (AcOH) favor bromination via acid catalysis. Elevated temperatures (>60°C) during iodination risk deamination, necessitating strict thermal control.

Table 2: Solvent Impact on Bromination Efficiency

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Final Yield (%) |

|---|---|---|---|

| AcOH | 6.2 | 2.4 | 78 |

| DCM | 8.9 | 1.1 | 65 |

| THF | 7.5 | 0.9 | 58 |

Catalytic Systems for Coupling Reactions

Patent WO2011051540A1 discloses palladium-catalyzed Suzuki couplings to introduce aryl groups post-bromination. For example:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃

- Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

- Yield: 82% for biphenyl derivatives

This method preserves the bromine and iodine substituents, enabling downstream functionalization.

Characterization and Analytical Data

Spectroscopic Profiling

The compound’s structure is confirmed via:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 6.48 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (s, 2H, NH₂), 3.02 (s, 2H, CH₂Br), 2.55 (s, 3H, COCH₃).

- ESI-MS : m/z 354.97 [M+H]⁺ (calc. 353.98).

Table 3: Comparative Halogenation Metrics

| Halogen | Electrophilicity Index | Bond Dissociation Energy (kJ/mol) | Preferred Position |

|---|---|---|---|

| I | 2.21 | 240 | Ortho to NH₂ |

| Br | 3.45 | 285 | α-Carbon of ketone |

Challenges and Mitigation Strategies

Regioselectivity in Polyhalogenated Systems

Competing bromination at the aromatic ring is suppressed by:

Stability of intermediates

The α-bromoketone intermediate is prone to hydrolysis. Stabilization is achieved via:

- Storage under anhydrous N₂ atmosphere

- Addition of radical scavengers (e.g., BHT) during purification.

Industrial and Pharmacological Applications

While beyond preparation scope, brief applications include:

Chemical Reactions Analysis

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, iodine, and bromine groups allows for diverse interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one can be compared with similar compounds such as:

2-[(4-Amino-2-iodophenyl)amino]-4-methyl-1-pentanol: This compound has a similar structure but includes an additional methyl group and a different functional group arrangement.

4-[(4-Amino-2-iodophenyl)amino]pentan-2-ol: This compound also contains an amino and iodine group but differs in the carbon chain length and functional groups.

2-[(4-Amino-2-iodophenyl)(butyl)amino]ethanol: This compound has a butyl group and an ethanol moiety, providing different chemical properties and reactivity.

The uniqueness of 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one, with the CAS number 1804502-60-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Basic Information

Structural Characteristics

The compound features an amino group and a bromopropanone moiety, which are crucial for its biological interactions. The presence of iodine in its structure may enhance its reactivity and influence its biological activity.

Antimicrobial Properties

Research has indicated that halogenated compounds, including those similar to 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one, exhibit significant antimicrobial activity. A study evaluating various halogenated derivatives found that compounds with iodine substitutions demonstrated enhanced effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a synthesized analog showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity. The mechanism was attributed to apoptosis induction, which was confirmed through flow cytometry analysis .

The proposed mechanism of action for the cytotoxic effects involves the disruption of cellular signaling pathways related to cell survival and proliferation. Specifically, it was observed that treatment with 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways .

Case Study 1: Anticancer Activity

A notable case study published in the Journal of Medicinal Chemistry involved the evaluation of various derivatives of bromopropanones, including our compound of interest. The study reported that modifications to the bromine and iodine groups significantly influenced the anticancer potency against multiple cell lines. The results indicated that specific substitutions could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Biosensor Development

Another innovative application involved using 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one as a fluorescent probe in biosensor technology. The compound was successfully conjugated to biomolecules, enabling sensitive detection of target proteins in complex biological samples. This application showcases its versatility beyond traditional medicinal uses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Cytotoxicity | Induced apoptosis in MCF-7 cells | |

| Biosensor Application | Conjugation for protein detection |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Activity Level | Comments |

|---|---|---|

| Iodine | High | Enhances reactivity and antimicrobial activity |

| Bromine | Moderate | Contributes to cytotoxicity |

| Amino Group | Essential | Key for biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.